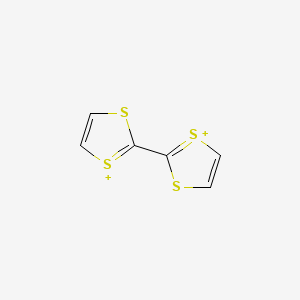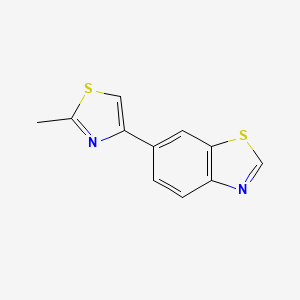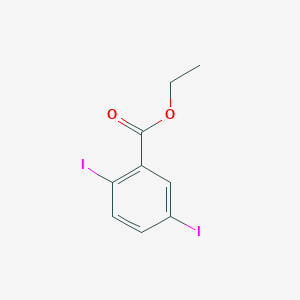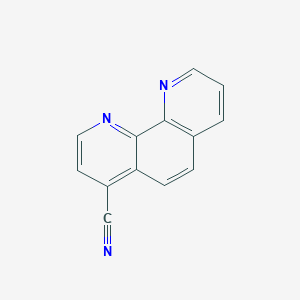
1,10-Phenanthroline-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Phenanthroline-4-carbonitrile is a heterocyclic organic compound that belongs to the phenanthroline family. This compound is characterized by the presence of a nitrile group (-CN) attached to the fourth carbon of the phenanthroline ring system. Phenanthrolines are known for their rigid, planar structures and their ability to form strong complexes with metal ions, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-4-carbonitrile can be synthesized through several methods. One common approach involves the Skraup reaction, which is a double cyclization of o-phenylenediamine with glycerol in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . Another method involves the use of deep eutectic solvents as catalysts, which provides a more efficient and environmentally friendly approach .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Skraup reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 1,10-Phenanthroline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the phenanthroline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted phenanthrolines, amines, and other functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1,10-Phenanthroline-4-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,10-phenanthroline-4-carbonitrile primarily involves its ability to chelate metal ions. By binding to metal ions, it can inhibit metalloproteinases and other metal-dependent enzymes, leading to various biological effects. This chelation disrupts the normal function of these enzymes, rendering them inactive . Additionally, its interaction with metal ions can induce autophagy in certain cells, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: Another well-known ligand in coordination chemistry, similar to phenanthroline but with a different nitrogen atom arrangement.
Phenanthrene: The hydrocarbon analog of phenanthroline, lacking the nitrogen atoms.
Uniqueness: 1,10-Phenanthroline-4-carbonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and binding properties compared to other phenanthroline derivatives. This makes it particularly valuable in applications requiring specific interactions with metal ions and other molecules .
Eigenschaften
CAS-Nummer |
31301-32-3 |
|---|---|
Molekularformel |
C13H7N3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
1,10-phenanthroline-4-carbonitrile |
InChI |
InChI=1S/C13H7N3/c14-8-10-5-7-16-13-11(10)4-3-9-2-1-6-15-12(9)13/h1-7H |
InChI-Schlüssel |
CUXAWUIILQTNRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=NC=CC(=C3C=C2)C#N)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene](/img/structure/B14684229.png)
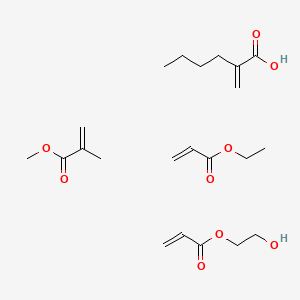
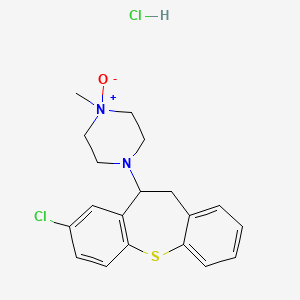
![5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone](/img/structure/B14684248.png)

![Dibenzo[b,d]thiophene-1-carboxylic acid](/img/structure/B14684266.png)

![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)

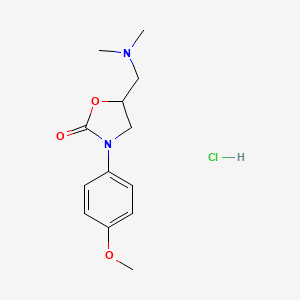
![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
